molecular formula C13H19NO2 B2464325 Ethyl 2-amino-4-tert-butylbenzoate CAS No. 1431936-95-6

Ethyl 2-amino-4-tert-butylbenzoate

Cat. No.: B2464325
CAS No.: 1431936-95-6
M. Wt: 221.3
InChI Key: OCXUMGHURVUDBW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-tert-butylbenzoate is an organic compound with the molecular formula C13H19NO2 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group at the 2-position, and a tert-butyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-tert-butylbenzoate typically involves the esterification of 2-amino-4-tert-butylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-amino-4-tert-butylbenzoic acid+ethanolH2SO4Ethyl 2-amino-4-tert-butylbenzoate+water\text{2-amino-4-tert-butylbenzoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-amino-4-tert-butylbenzoic acid+ethanolH2​SO4​​Ethyl 2-amino-4-tert-butylbenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-tert-butylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of 2-amino-4-tert-butylbenzyl alcohol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 2-amino-4-tert-butylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-amino-4-tert-butylbenzoate exerts its effects depends on its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. The exact pathways and targets can vary based on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 2-amino-4-tert-butylbenzoate can be compared with other similar compounds such as:

    Ethyl 2-amino-4-methylbenzoate: Lacks the bulky tert-butyl group, which may affect its steric properties and reactivity.

    Ethyl 2-amino-4-isopropylbenzoate: Features a smaller isopropyl group, leading to different steric and electronic effects.

    Ethyl 2-amino-4-ethylbenzoate: Contains an ethyl group, resulting in distinct chemical behavior.

The uniqueness of this compound lies in the presence of the tert-butyl group, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-amino-4-tert-butylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-5-16-12(15)10-7-6-9(8-11(10)14)13(2,3)4/h6-8H,5,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXUMGHURVUDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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